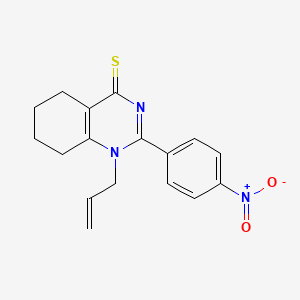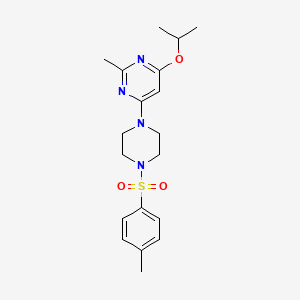
4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a synthetic organic compound that features a unique combination of a triazole ring and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 5-ethyl-1H-1,2,3-triazole is formed by reacting ethyl azide with an appropriate alkyne under copper(I) catalysis.
-
Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a nitrile or carboxylic acid derivative. This step typically requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).
-
Coupling of the Rings: : The final step involves coupling the triazole and oxadiazole rings. This can be achieved through nucleophilic substitution reactions, where the amine group on the oxadiazole reacts with a suitable leaving group on the triazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, and other biochemical interactions. Its heterocyclic rings are often key to its biological activity.
Medicine
Medically, compounds containing triazole and oxadiazole rings have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: The phenyl group introduces aromaticity, which can significantly change its reactivity and interactions.
Uniqueness
The presence of the ethyl group in 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine may enhance its lipophilicity, potentially improving its ability to cross biological membranes and increasing its efficacy in certain applications. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of reactivity and biological activity.
Propriétés
IUPAC Name |
4-(5-ethyltriazol-1-yl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c1-2-4-3-8-11-12(4)6-5(7)9-13-10-6/h3H,2H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPVJVQCAPTESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=NN1C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)


![N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2869007.png)
![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2869013.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)
